3-(Oxetan-3-yl)benzoic acid
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Overview
Description
3-(Oxetan-3-yl)benzoic acid is an organic compound characterized by the presence of an oxetane ring attached to a benzoic acid moiety The oxetane ring is a four-membered cyclic ether, which imparts unique chemical properties to the compound
Mechanism of Action
Target of Action
Oxetane-containing compounds have been employed to improve drugs’ physicochemical properties . They have been used in the development of several drugs that have progressed to different phases of clinical trials .
Mode of Action
Oxetane motifs, including those found in 3-(oxetan-3-yl)benzoic acid, have been used in medicinal chemistry applications . Oxetane is an electron-withdrawing group, which reduces the basicity of its adjacent nitrogen atom . This subtle modulation of basicity may influence the compound’s interaction with its targets.
Biochemical Pathways
Oxetanes have been shown to be involved in various chemical reactions, including epoxide opening with trimethyloxosulfonium ylide .
Pharmacokinetics
Oxetanes are known to be more metabolically stable and lipophilicity neutral . These properties can influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially improving bioavailability .
Result of Action
Oxetane-containing compounds have been used in the development of several drugs, suggesting they may have significant biological effects .
Action Environment
The stability and reactivity of oxetane motifs can be influenced by factors such as temperature and solvent effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxetan-3-yl)benzoic acid typically involves the formation of the oxetane ring followed by its attachment to the benzoic acid moiety. One common method is the intramolecular cyclization of appropriate precursors. For example, the cyclization of an epoxide intermediate can yield the oxetane ring, which is then coupled with a benzoic acid derivative under suitable reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the cyclization and coupling processes. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-(Oxetan-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.
Reduction: Reduction reactions can target the oxetane ring or the benzoic acid group, leading to the formation of alcohols or reduced aromatic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with palladium on carbon (Pd/C).
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation with bromine (Br₂) or chlorine (Cl₂), and sulfonation with sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Carboxylate derivatives.
Reduction: Alcohols or reduced aromatic compounds.
Substitution: Nitrobenzoic acids, halobenzoic acids, and sulfonated benzoic acids.
Scientific Research Applications
3-(Oxetan-3-yl)benzoic acid has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Oxetan-3-ylmethanamine: Another oxetane derivative with different functional groups.
Oxetan-3-one: A simpler oxetane compound used as an intermediate in various syntheses.
Benzoic acid derivatives: Compounds with different substituents on the benzoic acid ring, such as nitrobenzoic acids and halobenzoic acids.
Uniqueness
3-(Oxetan-3-yl)benzoic acid is unique due to the combination of the oxetane ring and the benzoic acid moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
3-(oxetan-3-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-10(12)8-3-1-2-7(4-8)9-5-13-6-9/h1-4,9H,5-6H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEZDCOTLUXCNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)C2=CC(=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1547048-38-3 |
Source
|
Record name | 3-(oxetan-3-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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